Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
“Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate” is a chemical compound that belongs to the family of piperidine and phenyl carboxylate. It features a benzene ring bound to a piperidine ring . This structure is the base for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
Synthesis Analysis
The synthesis of highly functionalized piperidines has been reported via a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling was catalyzed by TMSI in methanol at room temperature, giving desired substituted pyridines in moderate to good yields .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and could potentially be used in the development of new anticancer drugs.
Antiviral Applications
Piperidine-based compounds have also been used as antiviral agents . They could potentially inhibit the replication of viruses, making them a possible component in antiviral medications.
Antimalarial Applications
Some piperidine derivatives have shown potential as antimalarial agents . They could be used in the development of new treatments for malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They could potentially inhibit the growth of harmful bacteria and fungi, making them useful in the treatment of various infections.
Antihypertensive Applications
Piperidine-based compounds have been used in the treatment of hypertension . They could potentially help regulate blood pressure levels.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They could potentially help manage pain and inflammation in various conditions.
Anti-Alzheimer Applications
Piperidine-based compounds have shown potential in the treatment of Alzheimer’s disease . They could potentially help slow the progression of this disease.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They could potentially help manage symptoms in various psychiatric conditions.
Safety and Hazards
properties
IUPAC Name |
phenyl 4-[[(2,3-dimethoxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-19-10-6-9-18(20(19)28-2)21(25)23-15-16-11-13-24(14-12-16)22(26)29-17-7-4-3-5-8-17/h3-10,16H,11-15H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYEVPTGFCDOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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